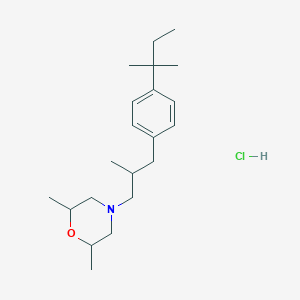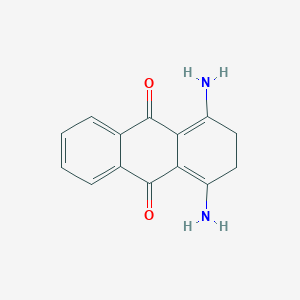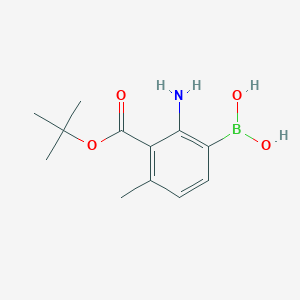
sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate, also known as deoxyhumulone, is a chemical compound that belongs to the class of organic compounds known as humulones. These compounds are typically found in hops and are known for their role in the brewing industry, contributing to the bitter taste of beer. Deoxyhumulone is a derivative of humulone, which is one of the primary alpha acids in hops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxyhumulone can be achieved through various organic synthesis methods. One common approach involves the cyclization of specific precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, deoxyhumulone is often extracted from hops using solvent extraction methods. The hops are first dried and then subjected to solvent extraction to isolate the alpha acids, including deoxyhumulone. The extract is then purified using techniques such as chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Deoxyhumulone undergoes several types of chemical reactions, including:
Oxidation: Deoxyhumulone can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Deoxyhumulone can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of deoxyhumulone can lead to the formation of oxidized humulones, while reduction can yield reduced humulones.
Scientific Research Applications
Deoxyhumulone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of humulones.
Biology: Deoxyhumulone is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammation-related conditions.
Industry: In the brewing industry, deoxyhumulone is important for its role in contributing to the bitterness and flavor profile of beer.
Mechanism of Action
The mechanism of action of deoxyhumulone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and pathways involved in inflammation, which contributes to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Deoxyhumulone is similar to other humulones, such as humulone and adhumulone. it is unique in its specific chemical structure and properties. Compared to humulone, deoxyhumulone lacks certain functional groups, which can affect its reactivity and biological activity.
List of Similar Compounds
Humulone: Another primary alpha acid in hops, known for its role in beer bitterness.
Adhumulone: A derivative of humulone with similar properties.
Cohumulone: Another alpha acid found in hops, contributing to the bitterness of beer.
Properties
IUPAC Name |
sodium;3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDARHUHTZKLJET-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7887721.png)



![1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate](/img/structure/B7887765.png)

